3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-tert-butyl-2-prop-2-ynylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-5-6-13-9(11)7-8(12-13)10(2,3)4/h1,7H,6,11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZOBIKERYMQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a prop-2-yn-1-yl substituent, which may influence its pharmacological properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and related research findings.
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and appropriate carbonyl compounds. The introduction of the tert-butyl and prop-2-yn-1-yl groups can be achieved via alkylation reactions under controlled conditions.
General Synthetic Route
- Formation of Pyrazole Ring : Reaction of hydrazine with a diketone.
- Alkylation : Introduction of the tert-butyl group via Friedel-Crafts alkylation.
- Substitution : Incorporation of the prop-2-yn-1-yl group through nucleophilic substitution.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against bacterial strains, suggesting potential applications in antibiotic development .
Anti-inflammatory Effects
Pyrazole derivatives are often explored for their anti-inflammatory properties. Research has identified several pyrazole compounds with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium . The specific anti-inflammatory activity of this compound remains to be fully characterized but is anticipated based on structural similarities.
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets:
Binding Affinity : The tert-butyl group may enhance lipophilicity, improving membrane permeability and receptor binding.
Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting that this compound may also act as an enzyme inhibitor .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:
Scientific Research Applications
Medicinal Chemistry
3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine has been explored for its potential as a bioactive compound. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines. The introduction of the tert-butyl and prop-2-yn-1-yl groups may contribute to increased lipophilicity, potentially improving cellular uptake and bioavailability .
Agricultural Applications
The compound is also being investigated for use as a pesticide or herbicide. Pyrazole derivatives have shown promise in inhibiting plant pathogens and pests.
Case Study: Fungicidal Activity
A study evaluated the efficacy of various pyrazole derivatives against fungal pathogens affecting crops. The results indicated that certain modifications, including those present in this compound, significantly enhanced antifungal activity compared to standard treatments .
Materials Science
In materials science, compounds like this compound are being explored for their potential use in creating advanced materials with specific properties.
Case Study: Polymer Synthesis
Research has shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties. The unique chemical structure of this compound allows it to act as a cross-linking agent in polymer formulations, leading to enhanced performance characteristics in various applications .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to structurally related pyrazol-5-amine derivatives (Table 1):
Key Observations :
- Electronic effects : Electron-withdrawing groups (e.g., nitro in 2b) improve kinase binding affinity compared to electron-donating groups (e.g., methoxy in 2d) .
- Steric effects : Bulky substituents (e.g., 2-nitrophenyl in 2NPz) influence molecular packing and supramolecular interactions .
Physicochemical Properties and Spectral Data
Comparative Physicochemical Data (Table 2)
Key Spectral Trends
Kinase Inhibition Profiles
Role of the Propargyl Group
The propargyl substituent in the target compound may:
Enhance metabolic stability via reduced oxidative degradation.
Enable click chemistry for bioconjugation or probe synthesis .
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from substituted pyrazol-5-amines, which are commercially available or prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds. The key synthetic steps include:
- Introduction of the tert-butyl group at the 3-position of the pyrazole ring.
- Alkylation at the N-1 position with a propargyl (prop-2-yn-1-yl) group.
- Maintenance or installation of the amino group at the 5-position.
Alkylation of Pyrazol-5-amine at N-1 Position with Propargyl Group
A common approach to install the prop-2-yn-1-yl substituent at the N-1 position involves alkylation of the pyrazol-5-amine using propargyl bromide or a similar propargyl halide under basic conditions. This reaction proceeds via nucleophilic substitution on the N-1 nitrogen of the pyrazole ring.
- Base: potassium carbonate (K2CO3) or similar mild base.
- Solvent: polar aprotic solvents such as DMF or acetone.
- Temperature: room temperature to moderate heating.
This method ensures selective N-alkylation without affecting the amino group at the 5-position.
Introduction of the tert-Butyl Group at the 3-Position
The tert-butyl group at the 3-position is commonly introduced via the use of tert-butyl-substituted precursors or by alkylation reactions facilitated by tert-butyl halides or tert-butyl-substituted β-dicarbonyl compounds.
One efficient method involves the condensation of substituted phenylhydrazines with pivaloylacetonitrile (which contains the tert-butyl group), as described in the synthesis of related pyrazole derivatives. This condensation forms the pyrazole ring with the tert-butyl group already installed at the 3-position.
Protection and Deprotection Steps
To prevent unwanted side reactions, protecting groups may be employed on the amino group or other reactive sites during multi-step synthesis. For example:
- Phthalimide protection of amino groups.
- tert-Butyl protection of carboxyl or hydroxyl groups, which can later be removed using trifluoroacetic acid (TFA).
These steps are crucial for the selective functionalization of the pyrazole ring.
Catalytic Oxidative Coupling and Iodination (Advanced Functionalization)
Recent research has demonstrated oxidative dehydrogenative coupling methods using molecular iodine and tert-butyl hydroperoxide (TBHP) as oxidants in the presence of copper catalysts to functionalize pyrazol-5-amines further. Although these methods are primarily used for the synthesis of azo derivatives or iodinated pyrazoles, they provide insight into the functional group tolerance and the mild conditions under which pyrazol-5-amines can be manipulated.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | Substituted phenylhydrazines + pivaloylacetonitrile + HCl | Formation of 3-(tert-butyl)-1H-pyrazol-5-amine core structure |
| 2 | N-1 Alkylation | Propargyl bromide, K2CO3, DMF, RT to 50°C | Introduction of prop-2-yn-1-yl group at N-1 position |
| 3 | Protection (if needed) | Phthalimide or tert-butyl groups, TFA for deprotection | Protect amino or acid groups during synthesis |
| 4 | Oxidative coupling (optional) | I2, TBHP, CuI catalyst, EtOH, 50°C | Functionalization via oxidative coupling or iodination |
Notes on Purification and Characterization
- The products are typically purified by flash column chromatography using silica gel with petroleum ether/ethyl acetate mixtures.
- Characterization is done by NMR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to confirm substitution patterns and stereochemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine, and how do substituents influence reaction efficiency?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. For example, analogous compounds like 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine are synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by functionalization of the propargyl group (prop-2-yn-1-yl) using alkynylation reagents (e.g., propargyl bromide) under basic conditions . Substituents on the pyrazole ring (e.g., aryl groups, halogens) can alter reaction kinetics due to steric hindrance or electronic effects. For instance, bulky tert-butyl groups may slow down alkynylation steps, necessitating higher temperatures or prolonged reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and tert-butyl group (δ ~1.3 ppm for nine equivalent protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., molecular formula CHN has a theoretical mass of 177.1266 g/mol).
- IR : Alkyne C≡C stretching (~2100 cm) and amine N-H stretching (~3300 cm) are key markers .
Q. How does the propargyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The prop-2-yn-1-yl moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. However, steric bulk from the tert-butyl group may reduce reactivity, requiring optimized catalysts (e.g., Pd(PPh)) or elevated temperatures .
Advanced Research Questions
Q. What strategies mitigate contradictory data in substituent effect studies on pyrazole-based amines?
- Methodological Answer : Discrepancies in reactivity or stability often arise from competing electronic (e.g., electron-withdrawing groups deactivating the ring) and steric effects. Systematic studies using Hammett plots or computational modeling (DFT) can isolate these factors. For example, replacing tert-butyl with smaller substituents (e.g., methyl) in analogs like 1-methyl-3-phenyl-1H-pyrazol-5-amine reduces steric hindrance, enhancing reaction yields .
Q. How can computational methods optimize reaction pathways for synthesizing tert-butyl-pyrazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) predict transition states and intermediates. For instance, reaction path searches for tert-butyl 3-(4-cyclopropyl-5-sulfanyl-triazol-3-yl)piperidine-1-carboxylate revealed that cyclopropylamine-thiocyanate interactions dictate triazole ring formation kinetics. Machine learning models trained on experimental data (e.g., reaction temperatures, yields) further refine conditions .
Q. What safety protocols are critical when handling tert-butyl-pyrazole amines with propargyl groups?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
